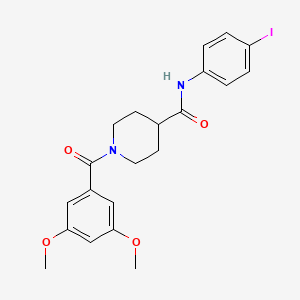![molecular formula C16H25NO3 B5112828 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine](/img/structure/B5112828.png)
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. MDPV is a potent stimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite its potential dangers, MDPV has been the subject of extensive scientific research, with studies focusing on its synthesis, mechanism of action, and physiological effects.
作用機序
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's psychoactive effects, including euphoria, increased energy, and heightened alertness. 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine also has a high affinity for the dopamine transporter, which may contribute to its addictive properties.
Biochemical and Physiological Effects
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes vasoconstriction, which can lead to tissue damage and organ failure. 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has been associated with a range of adverse effects, including psychosis, seizures, and death. Long-term use of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine can lead to addiction and withdrawal symptoms, including depression, anxiety, and insomnia.
実験室実験の利点と制限
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has been used extensively in laboratory experiments to study the brain's reward system and the effects of drugs on behavior. The drug's potent psychoactive effects make it a useful tool for studying addiction and other behavioral disorders. However, due to its potential for abuse and addiction, 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine must be used with caution in laboratory settings.
将来の方向性
There are several areas of future research that could further our understanding of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine and its effects. These include:
1. The development of new treatments for addiction and other behavioral disorders that target the brain's reward system.
2. The investigation of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine's potential as a tool for studying the neurobiology of addiction and other behavioral disorders.
3. The development of new synthetic cathinones that have fewer adverse effects than 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine.
4. The investigation of the long-term effects of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine use on the brain and body.
5. The development of new screening tools to identify individuals at risk for addiction and other behavioral disorders.
In conclusion, 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine is a potent stimulant that has gained popularity in recent years due to its psychoactive effects. Despite its potential dangers, 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has been the subject of extensive scientific research, with studies focusing on its synthesis, mechanism of action, and physiological effects. Future research in this area could lead to the development of new treatments for addiction and other behavioral disorders, as well as a better understanding of the long-term effects of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine use on the brain and body.
合成法
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine is synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with propionic anhydride to form 3,4-methylenedioxyphenyl-2-propanone propionyl derivative. The propionyl derivative is then reacted with piperidine to form 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has been the subject of extensive scientific research, with studies focusing on its potential therapeutic applications as well as its adverse effects. Researchers have investigated the use of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine as a treatment for depression, anxiety, and addiction, as well as its potential as a tool for studying the brain's reward system. However, due to its potential for abuse and addiction, 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine is not currently approved for medical use.
特性
IUPAC Name |
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-14-8-6-9-15(19-2)16(14)20-13-7-12-17-10-4-3-5-11-17/h6,8-9H,3-5,7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKJLOGRVOHUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,6-Dimethoxyphenoxy)propyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5112746.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B5112749.png)
![2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5112757.png)
![2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5112762.png)
![1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B5112773.png)

![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)

![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5112819.png)
![methyl 4-{2-cyano-3-oxo-3-[(2-phenylethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5112822.png)
![4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5112824.png)
![N-(3-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5112842.png)